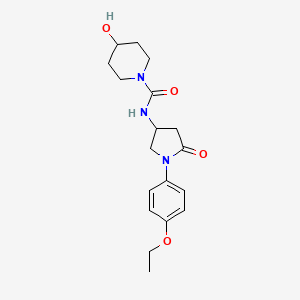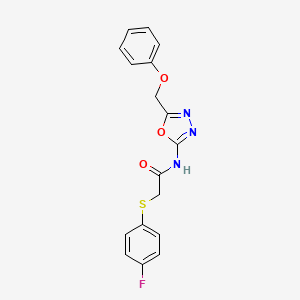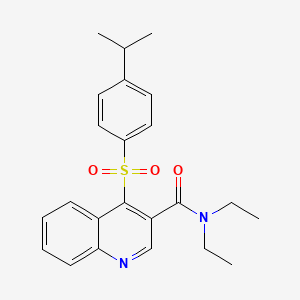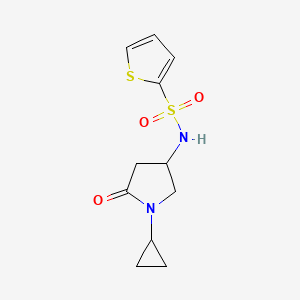
N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure of “N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide” is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving “N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide” are not available in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. Unfortunately, the specific physical and chemical properties of “N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-4-hydroxypiperidine-1-carboxamide” are not available in the search results .Aplicaciones Científicas De Investigación
1. Met Kinase Inhibitor
The compound, being structurally related to substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, has shown potential as a potent and selective Met kinase inhibitor. A specific analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, leading to its advancement into clinical trials (G. M. Schroeder et al., 2009).
2. Nootropic Activity
Another scientific application is in the synthesis of related compounds with potential nootropic activity. The synthesis and testing of related 1,4-disubstituted 2-oxopyrrolidines and other compounds have been explored for their nootropic properties (V. Valenta et al., 1994).
3. Antibacterial Agents
Compounds similar to the title compound have been studied for their antibacterial properties. Specifically, pyridonecarboxylic acids, with structural similarities, have demonstrated significant in vitro and in vivo antibacterial activities, suggesting the potential use of related compounds as antibacterial agents (H. Egawa et al., 1984).
4. Non-Linear Optical Properties and Anticancer Activity
Another significant application is in the field of non-linear optical (NLO) properties and anticancer activity. Structurally related compounds synthesized for these purposes have shown promising results in molecular docking studies, indicating potential for tubulin polymerization inhibition and anticancer activity (R. Jayarajan et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c1-2-25-16-5-3-14(4-6-16)21-12-13(11-17(21)23)19-18(24)20-9-7-15(22)8-10-20/h3-6,13,15,22H,2,7-12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWUCJNPWULQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(diethylsulfamoyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2439454.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2439456.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2439458.png)
![4-benzoyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2439460.png)
![2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2439461.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(methylsulfonyl)phenyl)methanone](/img/structure/B2439466.png)
![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2439467.png)



![N-(4-ethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439472.png)

